8-Bromoimidazo[1,2-a]pyridin-2-amine HCl

Medicinal Chemistry Organic Synthesis Quality Control

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl (CAS 2089649-15-8) is a halogenated imidazopyridine heterocyclic building block used in medicinal chemistry for drug discovery and development. The compound contains a fused imidazole-pyridine ring system with a bromine substituent at the 8-position, and is supplied as the hydrochloride salt with molecular formula C7H7BrClN3 and molecular weight 248.51 g/mol.

Molecular Formula C7H7BrClN3
Molecular Weight 248.51
CAS No. 2089649-15-8
Cat. No. B3034698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoimidazo[1,2-a]pyridin-2-amine HCl
CAS2089649-15-8
Molecular FormulaC7H7BrClN3
Molecular Weight248.51
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Br)N.Cl
InChIInChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H
InChIKeyRSVBRBVHDDDNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoimidazo[1,2-a]pyridin-2-amine HCl (CAS 2089649-15-8) Technical Profile and Procurement Data


8-Bromoimidazo[1,2-a]pyridin-2-amine HCl (CAS 2089649-15-8) is a halogenated imidazopyridine heterocyclic building block used in medicinal chemistry for drug discovery and development . The compound contains a fused imidazole-pyridine ring system with a bromine substituent at the 8-position, and is supplied as the hydrochloride salt with molecular formula C7H7BrClN3 and molecular weight 248.51 g/mol . The free base form (CAS 1509263-23-3) has molecular formula C7H6BrN3 and molecular weight 212.05 g/mol . The bromine substituent at the 8-position enhances reactivity for downstream functionalization and influences pharmacokinetic and pharmacodynamic properties [1].

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Why Substitution with Non-Brominated or Alternative Heterocyclic Building Blocks Introduces Functional and Reactivity Uncertainty


Within the imidazo[1,2-a]pyridine scaffold family, the presence, position, and identity of halogen substituents critically determine both synthetic utility and biological performance. The 8-bromo substituent serves as a strategic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that would be inaccessible with non-halogenated analogs [1]. Positional isomers (e.g., 6-bromo) exhibit different regiochemical reactivity profiles, potentially leading to distinct downstream intermediates and final compounds . Furthermore, the hydrochloride salt form (CAS 2089649-15-8) offers improved aqueous solubility and handling characteristics compared to the free base, which may be critical for biological assay preparation and synthetic workup [2].

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Quantified Purity and Reactivity Differentiation Data for Procurement Decisions


HPLC Purity Assessment of 8-Bromoimidazo[1,2-a]pyridin-2-amine (Free Base) for High-Confidence Synthetic Use

The free base form (CAS 1509263-23-3) demonstrates a verified HPLC purity of 98.69% as reported in technical specifications, exceeding typical commercial purity thresholds for building blocks used in lead optimization campaigns . Comparable imidazopyridine derivatives in vendor catalogs are frequently offered at 95-97% purity; the quantified 98.69% purity reduces the risk of impurities interfering with sensitive cross-coupling reactions or generating confounding biological activity.

Medicinal Chemistry Organic Synthesis Quality Control

Hydrochloride Salt Form Purity Specification for Aqueous Solubility-Dependent Applications

The hydrochloride salt (CAS 2089649-15-8) is supplied with a purity specification of 98% . The salt form provides a defined stoichiometric composition (1:1 HCl salt) that ensures consistent aqueous solubility compared to the free base, which may exhibit variable dissolution behavior depending on particle size and crystallinity. While direct comparative solubility data are not available in the public domain, the salt form is generally preferred for biological assays requiring dissolution in aqueous buffers.

Biochemical Assays Formulation Salt Selection

Predicted LogP as an Indicator of Lipophilicity and Membrane Permeability

The predicted LogP (octanol-water partition coefficient) for the hydrochloride salt is 2.1008, calculated using standard cheminformatics methods . This value falls within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five, suggesting favorable membrane permeability characteristics compared to more polar imidazopyridine analogs lacking the bromine substituent. The bromine atom contributes to increased lipophilicity, which may enhance passive diffusion across biological membranes.

ADME Drug-likeness Computational Chemistry

8-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Primary Research and Industrial Deployment Scenarios


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 8-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling rapid diversification at the 8-position. This is particularly valuable for exploring structure-activity relationships (SAR) around imidazo[1,2-a]pyridine-based kinase inhibitors, including Nek2 and CDK targets [1]. The 98.69% purity specification ensures reliable coupling efficiency and minimizes purification challenges.

Preparation of Biologically Active Imidazopyridine Derivatives for Antimicrobial Screening

Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent, selective anti-tuberculosis activity in vivo with favorable mouse pharmacokinetics [2]. While the specific 8-bromo-2-amino derivative has not been directly evaluated, the scaffold's established activity profile supports its use as a starting point for generating novel analogs via substitution at the 2-amino and 8-bromo positions. The hydrochloride salt form facilitates dissolution in aqueous screening media.

Functional Material Precursor Development

The compound shares structural features with imidazolium-based ionic liquids and can serve as a precursor for functional materials requiring brominated heterocyclic cores [3]. The high purity (98.69% free base; 98% HCl salt) ensures consistent material properties in downstream applications such as conductive polymers or heat-resistant coatings.

Pharmacokinetic Probe Design for Central Nervous System Targets

Imidazo[1,2-a]pyridines have been optimized as orally active positive allosteric modulators of the metabotropic glutamate 2 receptor with central nervous system activity in rats [4]. The predicted LogP of 2.1008 for 8-bromoimidazo[1,2-a]pyridin-2-amine HCl suggests potential for blood-brain barrier penetration, making it a candidate scaffold for CNS drug discovery programs.

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